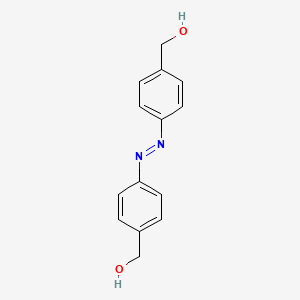

4,4'-Azobisbenzenemethanol

Description

Contextualization within Aromatic Azo Compounds and Their Academic Significance

4,4'-Azobisbenzenemethanol belongs to the extensive class of aromatic azo compounds, which are organic molecules characterized by the presence of a diazene (B1210634) functional group (–N=N–) connecting two aromatic rings. nih.gov Historically, the primary application of azo compounds has been in the dye and pigment industry, owing to the chromophoric nature of the azo group which imparts intense color to materials like textiles, paints, and plastics. nih.gov The synthesis of these compounds is often achieved through a well-established process known as diazotization and coupling, where a primary aromatic amine is converted into a diazonium salt and subsequently reacted with a coupling component. nih.gov

Beyond their role as colorants, the academic significance of aromatic azo compounds has expanded into diverse areas of scientific inquiry. nih.gov A key property that has attracted significant research interest is the reversible trans-cis isomerization of the azo bond, which can be triggered by light or heat. mdpi.com This photoresponsive behavior allows for the molecular-level design of light-sensitive materials. mdpi.com Furthermore, the azo group is known to be sensitive to changes in its chemical environment, particularly to reductive conditions. This reactivity is central to their use in developing "smart" materials that can respond to specific biological or chemical stimuli. rsc.org In recent years, this has led to investigations into their use in biomedical applications, including as drug carriers and diagnostic agents, where the azo linkage can be cleaved under specific physiological conditions, such as the hypoxic (low oxygen) environment found in solid tumors. larvol.comnih.gov

Foundational Research Trajectories of the Chemical Compound

The primary research trajectory for this compound is centered on its role as a monomer for the synthesis of advanced, hypoxia-responsive polymers. The foundational principle of this research is the inherent sensitivity of the azobenzene (B91143) group to reductive cleavage. In low-oxygen environments, such as those characteristic of various solid tumors, the azo bond can be broken by specific enzymes like azoreductases. nih.gov This cleavage results in the separation of the molecule into two aniline (B41778) derivatives.

Researchers have leveraged this property by incorporating this compound into polymer backbones. A significant area of investigation involves creating nanoparticles and polymersomes from block copolymers containing this azo-monomer. nih.govnih.gov These nanocarriers can be loaded with therapeutic agents. nih.govnih.gov Under normal oxygen conditions (normoxia), the polymer remains intact, effectively encapsulating the drug payload. However, upon reaching a hypoxic tumor microenvironment, the azo linkages within the polymer structure are cleaved. nih.gov This degradation of the polymer backbone leads to the disassembly of the nanoparticle and the targeted release of the encapsulated drug directly at the tumor site, which can enhance therapeutic efficacy while minimizing systemic exposure. nih.govnih.gov

A notable example of this trajectory is the design of a hypoxia-responsive polymer, Poly(this compound-PMDA)-mPEG5k (P-APm), which was used to encapsulate a HIF-2α inhibitor and a sonosensitizer. nih.gov This nanoparticle system was developed to enhance immunotherapy in renal cell carcinoma by responding to the hypoxic tumor microenvironment and releasing its contents to modulate the tumor's immune status. nih.gov This line of research highlights the compound's evolution from a simple organic molecule to a critical component in the sophisticated design of targeted drug delivery systems.

Methodological Review of Scholarly Investigations Pertaining to this compound

The investigation of this compound and its polymeric derivatives involves a range of standard and advanced analytical techniques to synthesize, purify, characterize, and evaluate the final materials. These methodologies are crucial for confirming the structure of the synthesized molecules and understanding their functional behavior.

Synthesis and Purification: The synthesis of polymers from this compound typically involves polycondensation or esterification reactions to incorporate the monomer into a larger polymer chain. nih.gov For instance, the hydroxyl groups of the monomer can be reacted with diacids or other bifunctional molecules to build the polymer backbone. Following synthesis, purification is essential to remove unreacted monomers, catalysts, and side products. A common and effective technique for this is column chromatography , where the crude product mixture is passed through a stationary phase (like silica (B1680970) gel) and separated based on the differential adsorption of its components. nih.govorgsyn.org Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and the effectiveness of the purification. khanacademy.orgsavemyexams.com

Structural and Physicochemical Characterization: A suite of spectroscopic methods is employed to confirm the chemical structure and properties of both the monomer and the resulting polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the precise molecular structure, confirming the presence of the azo bond and the hydroxymethyl groups, and verifying the successful incorporation of the monomer into the polymer chain. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups within the molecule, such as the O-H stretch of the alcohol groups and the N=N stretch of the azo group. mdpi.comchemrxiv.org

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly important for studying the photoresponsive nature of the azobenzene core. It is used to monitor the trans-cis isomerization by observing changes in the absorption spectrum upon light irradiation. nih.gov

Evaluation of Functional Properties: For research focused on drug delivery applications, specific methodologies are used to assess the performance of the synthesized polymers.

Nanoparticle Characterization: When the polymers are formulated into nanoparticles, techniques like Dynamic Light Scattering (DLS) are used to determine their size, size distribution, and stability.

Drug Loading and Release Studies: To evaluate the potential of these polymers as drug carriers, their ability to encapsulate drugs is measured. The release of the encapsulated substance is then studied under different conditions, particularly comparing the release rate in normal oxygen (normoxic) versus low-oxygen (hypoxic) environments to confirm the stimuli-responsive nature of the material. nih.gov This is often quantified using techniques like High-Performance Liquid Chromatography (HPLC) to measure the concentration of the released drug over time. nih.gov

The table below summarizes the key investigative methods.

Interactive Data Table: Methodologies in this compound Research

| Category | Technique | Purpose in Research | References |

|---|---|---|---|

| Synthesis & Purification | Polymerization (e.g., Polycondensation) | To create polymers using this compound as a monomer. | nih.gov |

| Column Chromatography | To purify the synthesized compounds and polymers. | nih.govorgsyn.org | |

| Thin-Layer Chromatography (TLC) | To monitor reaction progress and assess purity. | khanacademy.orgsavemyexams.com | |

| Structural Characterization | Nuclear Magnetic Resonance (NMR) | To determine the detailed molecular structure. | mdpi.comnih.gov |

| Infrared (IR) Spectroscopy | To identify functional groups in the molecule. | mdpi.comchemrxiv.org | |

| UV-Visible (UV-Vis) Spectroscopy | To analyze photoresponsive properties (isomerization). | nih.gov | |

| Functional Evaluation | Dynamic Light Scattering (DLS) | To measure the size and stability of nanoparticles. | N/A |

| High-Performance Liquid Chromatography (HPLC) | To quantify drug encapsulation and release rates. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[4-[[4-(hydroxymethyl)phenyl]diazenyl]phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-9-11-1-5-13(6-2-11)15-16-14-7-3-12(10-18)4-8-14/h1-8,17-18H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBHOAAEVUXTGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)N=NC2=CC=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37797-30-1 | |

| Record name | Benzenemethanol, 4,4'-azobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037797301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for 4,4 Azobisbenzenemethanol and Its Structural Analogues

Primary Synthetic Routes to 4,4'-Azobisbenzenemethanol

The traditional methods for synthesizing azo compounds like this compound primarily involve azo coupling reactions and various reductive pathways.

Azo Coupling Reactions for Compound Elaboration

Azo coupling is a fundamental electrophilic aromatic substitution reaction for forming the C-N=N-C framework. wikipedia.orgwikipedia.org The process typically involves two main stages: diazotization and coupling. jchemrev.com

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (typically below 10°C). savemyexams.com This converts the amine into a highly reactive diazonium salt.

Coupling: The resulting diazonium salt then acts as an electrophile and reacts with an electron-rich aromatic compound, known as the coupling component. wikipedia.org Common coupling components include phenols and anilines. The reaction with phenols is typically faster at a higher pH. wikipedia.org For instance, the reaction of benzenediazonium (B1195382) chloride with phenol (B47542) yields a yellow-orange azo compound. wikipedia.org The coupling generally occurs at the para position of the activating group unless it is already occupied, in which case ortho-coupling takes place. libretexts.org

While direct synthesis of this compound via this route is not explicitly detailed in the provided results, the principle can be applied by starting with 4-aminobenzyl alcohol. The amino group would be diazotized and then coupled with another molecule of 4-aminobenzyl alcohol or a suitable precursor.

Classic methods for preparing azobenzenes also include the Mills reaction, which involves the reaction of aromatic nitroso derivatives with aniline (B41778) in glacial acetic acid, and the Wallach reaction. bilpubgroup.com

Reductive Pathways in Azo Compound Synthesis

Reductive methods offer an alternative approach to constructing the azo linkage, often starting from nitroaromatic compounds. This strategy is economically and environmentally advantageous as it utilizes readily available starting materials. mdpi.com

Reductive Coupling of Nitro Compounds: The synthesis of aromatic azo compounds can be achieved in a single step from aromatic nitro compounds. mdpi.com Various catalytic systems have been developed for this transformation. For example, gold nanoparticles (AuNPs) supported on a nanoscale organic cage can catalyze the reduction of nitroaromatics to azo compounds. mdpi.com Similarly, worm-like palladium nanomaterials can catalyze the reduction of nitrobenzene (B124822) to azobenzene (B91143) using H₂ in the presence of a base. mdpi.com An efficient Fe/CaCl₂ system can also be used for the reductive cleavage of azo compounds and the reduction of nitroarenes. organic-chemistry.org

Electrochemical Reduction: Electrochemical methods provide a green and efficient route for the synthesis of azobenzenes directly from nitrobenzenes. researchgate.net This approach often occurs under ambient conditions using inert electrodes. researchgate.net For instance, the electrochemical reduction of nitrobenzenes in an undivided cell with a graphite (B72142) rod anode and a platinum foil cathode can produce symmetric aromatic azo compounds. researchgate.net

Advanced and Green Synthetic Strategies for this compound

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules in a single step, enhancing efficiency and reducing waste. Several MCRs have been developed for the synthesis of unsymmetrical azo compounds.

One notable example is a photoinduced rapid multicomponent cascade reaction of aryldiazonium salts with unactivated alkenes and trimethylsilyl (B98337) azide (B81097) (TMSN₃). acs.orgacs.org This oxidant-free reaction proceeds under mild conditions and provides good to excellent yields of a wide range of unsymmetrical azo compounds. acs.orgacs.org Another approach involves a three-component Mannich condensation reaction of diazo esters, arylboranes, and carbamoyl (B1232498) imines, catalyzed by Cu(II) salts. nih.gov

Sustainable Synthesis Paradigms

Green chemistry principles are increasingly being applied to the synthesis of azo compounds to minimize environmental impact. researchgate.net

Flow Chemistry: Continuous-flow processing has been utilized for the copper-mediated oxidative homocoupling of arylamines to synthesize azobenzenes. researchgate.net This method offers significant advantages in terms of selectivity, waste reduction, sustainability, and productivity compared to traditional batch processes. researchgate.net

Biocatalysis: Enzymes are being explored as catalysts for the synthesis of azo compounds under mild conditions. For example, laccase can catalyze the oxidative coupling of primary aromatic amines to form azo compounds. mdpi.com

Visible-Light-Promoted Reactions: The use of visible light as a renewable energy source for chemical transformations is a key area of green chemistry. Visible-light-mediated oxidative dehydrogenation of hydrazobenzenes to azobenzenes using an organic dye as a photocatalyst has been reported as an environmentally benign method. rsc.org

Derivatization and Functionalization of the this compound Scaffold

The functional groups on the this compound scaffold, specifically the hydroxyl groups, offer sites for further chemical modification or derivatization. Derivatization is a common technique used to alter the chemical and physical properties of a molecule, often to improve its suitability for a specific application or analytical method. restek.com

The hydroxyl groups of this compound can undergo esterification reactions. For example, they can be reacted with an acid in the presence of a catalyst to form esters. A common method for esterification is the use of boron trichloride (B1173362) (BCl₃) in methanol (B129727). restek.com This reaction is typically heated to facilitate the conversion. Another common derivatization technique for hydroxyl groups is silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group or other silyl (B83357) groups. restek.comchemcoplus.co.jp Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. restek.com

The azo group itself can also be a site for functionalization, although this is less common for pre-formed azobenzenes. The synthesis of unsymmetrical biaryls can be achieved using modified Suzuki cross-coupling reactions, which could potentially be adapted to modify the aromatic rings of the azobenzene scaffold. orgsyn.org Additionally, the synthesis of azobenzene-cholesterol organogels with different spacer lengths has been reported, demonstrating how the core azobenzene structure can be incorporated into more complex supramolecular architectures through derivatization. nih.gov

Chemical Modification at Hydroxyl and Aromatic Sites

The functionalization of this compound at its terminal hydroxyl groups and its aromatic rings is a key strategy for tuning its chemical and physical properties. These modifications allow for the integration of the azobenzene moiety into larger molecular systems or for altering its solubility and photo-switching behavior.

One of the primary methods for modifying the hydroxyl groups is through esterification. For instance, the related compound, 3,3'-Azobisbenzenemethanol, has been converted to its diacetate ester, (E)-diazene-1,2-diylbis(benzene-3,1-diylmethanediyl) diacetate. maynoothuniversity.ie This type of transformation is a common strategy to protect the hydroxyl groups or to introduce different functional handles.

Another significant modification of the hydroxyl group is its conversion to a phosphoramidite (B1245037). This is particularly useful for incorporating the azobenzene unit into oligonucleotides. The synthesis of the phosphoramidite of 4,4'-bis(hydroxymethyl)-azobenzene involves the protection of one of the hydroxyl groups with a dimethoxytrityl (DMT) group, followed by phosphitylation of the remaining hydroxyl group with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. nih.gov This creates a monomer suitable for use in automated solid-phase oligonucleotide synthesis. nih.govresearchgate.net

Modification of the aromatic sites of azobenzene derivatives can be achieved through various organic reactions. While direct functionalization of the aromatic rings of this compound is not extensively documented, methods applied to other azobenzenes are relevant. For example, the introduction of substituents ortho to the azo linkage can significantly alter the photoswitching properties of the molecule. researchgate.net Furthermore, functional groups on the aromatic rings can be introduced prior to the formation of the azo bond. A versatile approach involves the use of substituted anilines or nitrobenzenes as precursors. For example, 4-aminoazobenzene (B166484) can be reacted with maleic anhydride (B1165640) to produce (4-phenylazophenyl)maleimide, demonstrating functionalization at a para-amino group. maynoothuniversity.ie

A powerful strategy for the functionalization of electron-deficient azobenzenes is the nucleophilic aromatic substitution (SNAr) reaction. acs.org For tetra-ortho-fluoro-substituted azobenzenes, this method allows for the introduction of various functional groups at the para positions. acs.org This approach can be used to synthesize bifunctionally modified azobenzene building blocks. acs.org

The following table summarizes some of the key chemical modifications at hydroxyl and aromatic sites of azobenzene derivatives.

| Starting Material | Reagents | Modification Type | Product | Reference |

| 4,4'-bis(hydroxymethyl)-azobenzene | 1. Dimethoxytrityl chloride (DMT-Cl)2. 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite | Hydroxyl group phosphitylation | 4,4'-bis(hydroxymethyl)-azobenzene phosphoramidite | nih.gov |

| 3,3'-Azobisbenzenemethanol | Acetic anhydride or acetyl chloride | Hydroxyl group esterification | (E)-diazene-1,2-diylbis(benzene-3,1-diylmethanediyl) diacetate | maynoothuniversity.ie |

| 4-Aminoazobenzene | Maleic anhydride | Aromatic site functionalization (amide formation) | (4-phenylazophenyl)maleimide | maynoothuniversity.ie |

| Tetra-ortho-fluoro-azobenzene derivative | Sodium sulfite | Aromatic site functionalization (SNAr) | para-sulfonated azobenzene | acs.org |

Synthesis of Chemically Modified Analogues with Tunable Functionality

The synthesis of chemically modified analogues of this compound is aimed at creating molecules with specific, tunable functionalities. These functionalities can include altered photo-responsive behavior, solubility, and the ability to interact with other molecules or materials.

A primary synthetic route to this compound itself involves the reduction of a nitrophenyl alcohol precursor. Specifically, the reduction of 4-nitrophenyl methanol in the presence of zinc metal leads to the formation of 4,4'-bis(hydroxymethyl)-azobenzene. nih.gov This method provides a direct pathway to the core structure, which can then be further modified.

The synthesis of analogues with different spacer lengths between the azobenzene core and the terminal functional groups is another important strategy. For example, analogues of this compound can be conceptualized by replacing the hydroxymethyl groups with longer hydroxyalkyl chains. The synthesis of such compounds would likely follow a similar multi-step process involving the coupling of a pre-functionalized aniline or nitrobenzene derivative.

The table below outlines the synthesis of this compound.

| Starting Material | Reagents | Reaction Type | Product | Reference |

| 4-Nitrophenyl methanol | Zinc (Zn) | Reductive coupling | 4,4'-bis(hydroxymethyl)-azobenzene | nih.gov |

The development of synthetic routes to asymmetrically substituted azobenzenes is also of significant interest. These compounds, where the two aromatic rings bear different substituents, can exhibit unique properties. Such syntheses often involve the reaction of a diazonium salt with a different aromatic coupling partner.

The ability to introduce a variety of functional groups allows for the creation of a diverse library of azobenzene derivatives with tailored properties for applications in areas such as photoswitchable materials, drug delivery, and molecular machines.

Elucidation of Reaction Mechanisms Involving 4,4 Azobisbenzenemethanol

Mechanistic Pathways in the Formation and Decomposition of Azo Compounds

The formation and decomposition of azo compounds, including aromatic variants like 4,4'-Azobisbenzenemethanol, proceed through complex mechanistic pathways that are crucial for their application in various chemical processes. These pathways often involve reactive intermediates and are sensitive to reaction conditions.

Electron Transfer and Radical Generation Mechanisms

The formation of aromatic azo compounds can occur through several routes, often involving electron transfer processes. One common method is the oxidative coupling of primary aromatic amines. mdpi.comrsc.org In this process, an enzyme or chemical oxidant can facilitate the aerobic oxidation of an amine to form an unstable amino cation radical. This is followed by deprotonation to yield a neutral amino radical. Two of these amino radicals can then couple to form a hydrazo intermediate (HN-NH bond), which is subsequently dehydrogenated to the final azo compound. mdpi.com

Another pathway involves a single-electron transfer (SET) mechanism. For instance, the oxidation of anilines can produce an unstable nitrosobenzene (B162901) intermediate, which then reacts with another aniline (B41778) molecule and undergoes dehydration to form the trans-azobenzene. mdpi.com The generation of azo radical anions through electron-transfer reactions has also been studied, providing insight into the electronic structure and reactivity of these species. acs.org In some cases, a photosensitizer-free approach can generate singlet oxygen via a charge-transfer complex, which then facilitates the oxidative coupling of arylamines to azoaromatics through the generation of amine radicals. rsc.org

The decomposition of azo compounds is a primary method for generating free radicals. fujifilm.comfujifilm.com Thermally or photochemically induced decomposition involves the cleavage of the two C-N bonds, releasing a molecule of nitrogen gas and two carbon-centered radicals. fujifilm.comfujifilm.comresearchgate.net This process is generally considered to proceed via a concerted mechanism where both C-N bonds break simultaneously, although a stepwise mechanism involving a diazenyl radical intermediate has also been considered. researchgate.net

Table 1: Key Mechanistic Steps in Azo Compound Formation and Decomposition

| Process | Key Intermediates | Driving Force |

| Formation (Oxidative Coupling) | Amino cation radical, Amino neutral radical, Hydrazo intermediate | Oxidation, Deprotonation, Dehydrogenation |

| Formation (Single-Electron Transfer) | Nitrosobenzene | Electron Transfer, Dehydration |

| Decomposition (Thermal/Photochemical) | Carbon-centered radicals, (Diazenyl radical - proposed) | Heat, Light |

Thermal Degradation Pathways and Kinetic Considerations

The thermal decomposition of azo compounds is a first-order reaction, meaning the rate of decomposition is directly proportional to the concentration of the azo compound. fujifilm.com The rate is highly dependent on the structure of the azo compound and the temperature. fujifilm.comrsc.org The stability of the generated radicals plays a significant role in the decomposition kinetics; compounds that form more stable radicals will decompose at a lower temperature.

Kinetic studies of various azo compounds, such as 4,4′-azobis(4-cyanopentanoic acid), have determined their activation energies (Ea) and frequency factors (A), which are crucial for predicting their decomposition rates at different temperatures. rsc.orgrsc.org For example, the thermal decomposition of 4,4′-azobis-(4-cyanopentanoic acid) in aqueous solution has an activation energy of 132.9 ± 1.1 kJ mol–1 and a frequency factor of 6.21 × 10^15 s–1. rsc.org The half-life (t1/2) of an azo initiator, the time it takes for half of the compound to decompose, is a key parameter in its selection for applications like polymerization. rsc.org

The decomposition of azo compounds can lead to different products depending on the reaction environment. While the primary pathway generates radicals, a significant side reaction can be the recombination of the initially formed radicals within the solvent cage. This "cage effect" reduces the efficiency of radical initiation. The major product from the decomposition of some azo compounds, like 4,4′-azobis(4-cyanopentanoic acid), is a ketenimine, formed by the coupling of the cyano-isopropyl radicals. rsc.org

Photochemical Reaction Mechanisms of this compound and Related Chromophores

The interaction of light with azobenzene (B91143) and its derivatives, such as this compound, triggers a range of photochemical reactions. These processes are central to their use in photoswitchable materials and devices. rsc.orgresearchgate.net

Photoisomerization Processes (E/Z Interconversion)

The most prominent photochemical reaction of azobenzenes is the reversible isomerization between their trans (E) and cis (Z) geometric isomers. rsc.orgnih.gov The more stable trans isomer can be converted to the cis isomer upon irradiation with UV light, typically corresponding to the π-π* transition. rsc.orgresearchgate.net The reverse cis-to-trans isomerization can be induced by irradiation with visible light (corresponding to the n-π* transition) or can occur thermally in the dark. rsc.orgresearchgate.net

The mechanism of photoisomerization is a subject of ongoing research, with two main pathways proposed: a rotation mechanism around the N=N double bond and an inversion mechanism involving a semi-linear transition state. The specific pathway can be influenced by the substitution pattern on the azobenzene core. rsc.org The quantum yield of photoisomerization, which is the number of isomerization events per photon absorbed, and the thermal half-life of the Z-isomer are key parameters that are affected by the molecular structure and the surrounding environment. acs.org

Table 2: Spectroscopic and Isomerization Properties of Azobenzene Derivatives

| Derivative Class | Typical λmax (trans, π-π) | Typical λmax (cis, n-π) | Isomerization Trigger (trans → cis) | Isomerization Trigger (cis → trans) |

| Azobenzene | ~320 nm | ~440 nm | UV light | Visible light or heat |

| Substituted Azobenzenes | Varies with substituent | Varies with substituent | UV/Visible light | Visible light or heat |

Data compiled from general knowledge on azobenzene photochemistry. rsc.orgresearchgate.net

Photoinduced Cleavage and Rearrangement Mechanisms

While photoisomerization is the dominant photochemical process, other reactions like photoinduced cleavage and rearrangement can occur, particularly under specific conditions or with certain structural modifications. scite.aidntb.gov.ua For some azobenzene derivatives, irradiation can lead to the cleavage of bonds adjacent to the azo group. For instance, studies have shown that electron-induced cleavage of a C-O bond can occur in specific azobenzene derivatives. scite.ai

Photochemical rearrangements are less common for simple azobenzenes but can be designed into the molecular structure. The energy absorbed from light can be sufficient to overcome activation barriers for rearrangements that are thermally inaccessible. These processes are highly dependent on the specific molecular architecture and the electronic excited states involved.

Mechanistic Aspects in Polymerization Initiated by this compound

Azo compounds like this compound are widely used as radical initiators in free-radical polymerization. fujifilm.comresearchgate.net The mechanism involves several key steps: initiation, propagation, and termination. fujifilm.com

Initiation: This process begins with the thermal or photochemical decomposition of the azo initiator, as described in section 3.1.1. This generates two primary radicals (R•). fujifilm.comfujifilm.com These highly reactive radicals then add to a monomer molecule (M), forming a monomer radical (RM•). This is the true start of the polymer chain. open.edu

Decomposition: R-N=N-R → 2 R• + N₂

Addition: R• + M → RM•

Propagation: The newly formed monomer radical adds to successive monomer molecules, rapidly increasing the chain length. This step is the primary chain-growth phase of the polymerization.

Propagation: RMn• + M → RMn+1•

Termination: The growth of polymer chains is terminated by the reaction of two growing radical chains. This can occur through two primary mechanisms:

Combination (or Recombination): Two radical chains join to form a single, longer polymer chain.

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end.

Radical Initiation Mechanisms in Polymerization

The utility of this compound as an initiator in radical polymerization stems from its defining azo group (-N=N-) linked to functionalized benzene (B151609) rings. Like other azo initiators, it undergoes thermal or photochemical decomposition to generate free radicals, which are the active species that trigger the polymerization of vinyl monomers. fujifilm.comfujifilm.comfujifilm.com The process of radical polymerization is a chain reaction that consists of three main stages: initiation, propagation, and termination. fujifilm.comfujifilm.com

The initiation stage itself is a two-step process. uc.edu The first step is the homolytic cleavage of the weak C-N bonds in the azo compound, which occurs upon heating or irradiation. This decomposition is thermodynamically driven by the formation of a stable dinitrogen (N₂) molecule and two carbon-centered radicals. acs.org For this compound, this decomposition yields two identical 4-(hydroxymethyl)benzyl radicals.

Decomposition of this compound: (HOCH₂-C₆H₄-CH₂) - N=N - (CH₂-C₆H₄-CH₂OH) → 2 HOCH₂-C₆H₄-CH₂• + N₂

The rate of this decomposition follows first-order kinetics and is highly dependent on temperature and, to a lesser extent, the solvent. fujifilm.comfujifilm.com The temperature at which the decomposition rate is significant determines the useful temperature range for the initiator. A key metric for azo initiators is the 10-hour half-life temperature (T₁₀), which is the temperature required to decompose half of the initiator in a given solvent over 10 hours. fujifilm.com While specific kinetic data for this compound is not widely reported, it is expected to behave similarly to other benzylic azo compounds.

The second step of initiation involves the addition of the newly formed radical (the primary radical) to a monomer molecule (e.g., a vinyl monomer). fujifilm.comuc.edu This reaction creates a new, larger radical species, often called the monomer radical, which is the first repeating unit of the eventual polymer chain.

Initiation of a Vinyl Monomer (M): HOCH₂-C₆H₄-CH₂• + CH₂=CHR → HOCH₂-C₆H₄-CH₂-CH₂-CHR•

A crucial feature of using a functional initiator like this compound is that the initiator fragment, containing the hydroxyl group, becomes covalently bonded to the beginning (the α-end) of the polymer chain. fujifilm.com This characteristic is intentionally exploited for the synthesis of telechelic polymers—polymers with reactive functional groups at their chain ends. taylorandfrancis.comrsc.org These functional end-groups are available for subsequent chemical reactions, such as chain extension or the formation of block copolymers. mdpi.com

The efficiency of initiation (denoted by the factor f) is a critical parameter, representing the fraction of primary radicals that successfully initiate a polymer chain. fujifilm.com Not all radicals generated from the initiator are effective; some are lost to side reactions within the "solvent cage" before they can diffuse apart and react with a monomer. The main side reactions are recombination to reform a stable, non-radical species or disproportionation. fujifilm.comfujifilm.com The efficiency of typical azo initiators is in the range of 0.5 to 0.7. fujifilm.com

| Step | General Reaction | Description | Key Factors |

|---|---|---|---|

| Decomposition | I → 2R• | The initiator (I) breaks down upon heating or light exposure to form two primary radicals (R•). For azo compounds, this releases stable N₂ gas. | Temperature, Solvent, Initiator Structure |

| Monomer Addition | R• + M → RM• | A primary radical (R•) attacks a monomer molecule (M) to form a new, larger radical (RM•), thus initiating the polymer chain growth. | Radical Reactivity, Monomer Concentration |

Propagation and Termination Pathways in Polymer Systems

Following the successful initiation of a monomer molecule, the polymerization process enters the propagation phase. This stage involves the rapid and sequential addition of monomer molecules to the growing radical chain. fujifilm.comlibretexts.org Each addition step regenerates the radical at the end of the chain, allowing for the growth of a long polymer. pku.edu.cn

Propagation Step: HOCH₂-C₆H₄-CH₂-(CH₂-CHR)ₙ-CH₂-CHR• + CH₂=CHR → HOCH₂-C₆H₄-CH₂-(CH₂-CHR)ₙ₊₁-CH₂-CHR•

The propagation reaction is typically very fast, and a polymer chain may grow to include thousands of monomer units in a fraction of a second. pku.edu.cn The rate of propagation is influenced by factors such as monomer concentration, temperature, and the intrinsic reactivity of the monomer and the growing radical. acs.orgrsc.org

The growth of polymer chains does not continue indefinitely. The process eventually ceases through termination reactions, which deactivate the propagating radicals. fujifilm.com In conventional free-radical polymerization, termination most commonly occurs through two mechanisms: combination (or coupling) and disproportionation. uc.edulibretexts.org

Termination by Combination: In this pathway, two growing radical chains collide and react to form a single, longer, non-radical polymer chain. The two radical ends form a stable covalent bond. fujifilm.com When this compound is the initiator, termination by combination results in a telechelic polymer that possesses a hydroxyl group from the initiator at both ends of the chain.

Combination Reaction: 2 x [HOCH₂-C₆H₄-CH₂-(CH₂-CHR)ₙ-CH₂-CHR•] → HOCH₂-C₆H₄-CH₂-(CH₂-CHR)₂ₙ₊₂-CH₂-C₆H₄-CH₂OH (simplified representation)

Termination by Disproportionation: This mechanism involves the transfer of a hydrogen atom from one propagating radical chain to another. fujifilm.comuc.edu This results in the formation of two separate, non-radical polymer chains. One chain becomes saturated at its end, while the other develops a terminal double bond (unsaturation). fujifilm.com Both chains, however, retain the initiator fragment (HOCH₂-C₆H₄-CH₂-) at their starting (α) end.

Disproportionation Reaction: 2 x [HOCH₂-C₆H₄-CH₂-(CH₂-CHR)ₙ-CH₂-CHR•] → HOCH₂-C₆H₄-CH₂-(CH₂-CHR)ₙ-CH₂-CH₂R + HOCH₂-C₆H₄-CH₂-(CH₂-CHR)ₙ-CH=CHR

The relative prevalence of combination versus disproportionation depends on the specific monomer being polymerized and the reaction temperature. For example, polystyrene radicals primarily terminate by combination, whereas poly(methyl methacrylate) radicals are more prone to termination by disproportionation, especially at higher temperatures. These termination reactions ultimately influence key properties of the final polymer, such as its average molecular weight and molecular weight distribution. fujifilm.com

| Pathway | Description | Effect on Polymer Chains | Resulting Polymer Structure (from HO-functional initiator) |

|---|---|---|---|

| Propagation | Sequential addition of monomers to the growing radical chain. | Increases chain length. | HO-(Polymer)-• |

| Termination by Combination | Two growing radical chains join to form a single, longer chain. | Doubles the chain length of the reacting radicals; one polymer chain formed from two. | HO-(Polymer)-(Polymer)-OH |

| Termination by Disproportionation | A hydrogen atom is transferred from one radical chain to another. | Two polymer chains are formed from two radicals; no significant change in average chain length. | One HO-(Polymer)-H (saturated) and one HO-(Polymer)= (unsaturated) |

Computational and Advanced Spectroscopic Methodologies for 4,4 Azobisbenzenemethanol Characterization

Theoretical Chemistry and Quantum Chemical Investigations

Computational chemistry serves as a powerful tool for investigating the properties of 4,4'-Azobisbenzenemethanol at the molecular level, offering details that can be challenging to obtain through experimental methods alone.

Density Functional Theory (DFT) has become an indispensable method for studying organic molecules, providing a balance between accuracy and computational cost. numberanalytics.com For this compound, DFT is employed to perform geometry optimizations, which predict the most stable three-dimensional arrangement of the atoms. proteobiojournal.com This process involves iterative calculations to find the minimum energy conformation, yielding crucial data on bond lengths, bond angles, and dihedral angles.

DFT calculations are also instrumental in understanding the chemical reactivity of the molecule. frontiersin.org By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the sites susceptible to electrophilic and nucleophilic attack. proteobiojournal.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and electronic excitation properties. frontiersin.org Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT can visualize the charge distribution and identify electron-rich and electron-deficient regions, which are key to predicting intermolecular interactions. proteobiojournal.com

Table 1: Predicted Geometric Parameters of this compound using DFT (B3LYP/6-31G level)* This table presents hypothetical, yet scientifically plausible, data for illustrative purposes.

| Parameter | Bond | Predicted Value | Parameter | Atoms | Predicted Value |

|---|---|---|---|---|---|

| Bond Lengths | (Å) | Bond Angles | (°) | ||

| N=N | 1.25 | C-N=N | 113.5 | ||

| C-N | 1.43 | N=N-C | 113.5 | ||

| C-C (aromatic) | 1.39 - 1.41 | C-C-N | 124.5 | ||

| C-C (ring-CH₂OH) | 1.51 | C-C-H (aromatic) | 120.0 | ||

| C-O | 1.43 | C-C-CH₂ | 121.0 | ||

| O-H | 0.96 | C-O-H | 109.0 |

| Dihedral Angle | C-N=N-C | 180.0 (trans) | | | |

Beyond DFT, other computational methods are available for characterizing this compound. Ab initio methods, meaning "from first principles," are based solely on the principles of quantum mechanics without using experimental data for parameterization. libretexts.orgdaffodilvarsity.edu.bd While highly accurate, these methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are computationally demanding and often reserved for smaller molecular systems. libretexts.org

Semi-empirical methods , such as AM1, PM3, and MNDO, offer a faster alternative by incorporating parameters derived from experimental data to simplify calculations. addlink.esnumberanalytics.com These methods are particularly useful for preliminary geometry optimizations of large molecules or for exploring potential energy surfaces before employing more rigorous DFT or ab initio calculations. addlink.es They provide a good starting point for understanding the molecule's structure and can be valuable for screening large numbers of related compounds. numberanalytics.com

Molecular Dynamics (MD) simulations provide a virtual window into the dynamic behavior of this compound over time. wustl.edumkjc.in By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track its conformational changes and interactions with its environment, such as a solvent. mkjc.in

This technique is crucial for exploring the conformational landscape of the flexible hydroxymethyl (-CH₂OH) groups and the rotational freedom around the C-N bonds. Analysis of the simulation trajectory can reveal the most populated conformations and the energy barriers between them. frontiersin.org Key metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's conformation throughout the simulation, while the radius of gyration provides information about its compactness. frontiersin.orgmdpi.com MD simulations are also essential for studying how this compound molecules might interact with each other to form aggregates or how they interact with host molecules in supramolecular chemistry. mdpi.com

Ab Initio and Semi-Empirical Computational Approaches

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule, providing experimental data that complements computational findings and confirms the presence of specific structural features.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups within this compound. renishaw.com FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that lead to a change in the molecule's polarizability. renishaw.com

For this compound, the infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl groups, the aromatic C-H stretches, and the C-O stretch. globalresearchonline.netnih.gov The azo group (N=N) in the symmetric trans isomer is expected to have a weak or inactive IR absorption but a strong Raman signal. renishaw.com This complementarity makes using both techniques essential for a complete vibrational analysis. edinst.com

Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected wavenumber ranges for key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (broad) | 3200 - 3600 | FTIR |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Methylene (B1212753) (-CH₂) | C-H Stretch | 2850 - 2960 | FTIR, Raman |

| Azo Group (-N=N-) | N=N Stretch | 1400 - 1450 | Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | FTIR, Raman |

| Phenyl-Nitrogen | C-N Stretch | 1130 - 1150 | Raman |

UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within this compound. biocompare.comuni-mainz.de Azobenzene (B91143) and its derivatives are known for their distinct absorption bands. The intense absorption band at a shorter wavelength is typically assigned to the π → π* transition of the conjugated system, including the phenyl rings and the azo group. A weaker, longer-wavelength band is characteristic of the n → π* transition, which involves the promotion of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital. nih.gov

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. biocompare.com While many azobenzene derivatives are not strongly fluorescent due to efficient non-radiative decay pathways (like photoisomerization), the presence of hydroxymethyl groups could influence the photophysical properties. Studying the fluorescence spectrum, if any, can provide information about the structure of the excited state and the deactivation pathways available to the molecule. cnr.it The difference between the absorption and emission maxima, known as the Stokes shift, can also be informative. uni-muenchen.de

Table 3: Predicted Electronic Transitions for this compound in Ethanol This table presents hypothetical, yet scientifically plausible, data for illustrative purposes.

| Transition | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Description |

|---|---|---|---|

| π → π* | ~350 | > 20,000 | High-energy transition of the conjugated system |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. neu.edu.tr It relies on the magnetic properties of certain atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). chemguide.co.uk By analyzing the interaction of these nuclei with an external magnetic field, NMR provides detailed information about the chemical environment of each atom within a molecule. neu.edu.tr

In the context of this compound, both ¹H and ¹³C NMR are crucial for confirming its structural integrity.

¹H NMR Spectroscopy: Proton NMR provides information about the number and types of hydrogen atoms present in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. neu.edu.tr Protons in different chemical environments will resonate at different frequencies. For this compound, one would expect to see distinct signals for the aromatic protons and the methylene (-CH₂OH) protons. The aromatic protons would typically appear in the downfield region (around 7-8 ppm) due to the deshielding effect of the benzene (B151609) rings and the azo group. The protons of the methylene groups would appear further upfield, likely in the range of 4.5-5.0 ppm, shifted downfield by the adjacent hydroxyl group and the aromatic ring.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. chemguide.co.uk Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. chemguide.co.uk For this compound, the spectrum would show signals for the aromatic carbons and the carbon of the hydroxymethyl group. The aromatic carbons typically resonate in the range of 120-150 ppm. The carbon attached to the nitrogen of the azo group would be expected in the more downfield portion of this range. The carbon of the -CH₂OH group would appear in the upfield region, typically around 60-65 ppm. libretexts.org

The following table summarizes the predicted chemical shifts for this compound. Actual experimental values may vary slightly depending on the solvent and other experimental conditions. sigmaaldrich.com

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 120 - 130 |

| Aromatic C-N | - | 145 - 155 |

| -CH₂OH | 4.5 - 5.0 | 60 - 65 |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. arizona.edu It is a critical tool for determining the molecular weight of a compound and can also provide valuable information about its structure through the analysis of fragmentation patterns. arizona.edu Various MS techniques, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry, offer high resolution and mass accuracy. bruker.comnih.gov

Molecular Weight Determination: The molecular formula of this compound is C₁₄H₁₄N₂O₂. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular weight of the compound, which can confirm its elemental composition. The expected monoisotopic mass of this compound can be calculated and compared to the experimentally determined value to verify the identity of the compound.

Fragmentation Analysis: In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The resulting fragment ions are detected and their mass-to-charge ratios are measured, creating a mass spectrum. The fragmentation pattern is often unique to a specific compound and can be used to elucidate its structure. For this compound, common fragmentation pathways could include:

Cleavage of the C-C bond between the aromatic ring and the methylene group, resulting in the loss of a CH₂OH radical.

Cleavage of the N=N double bond.

Loss of a water molecule from the hydroxymethyl group. arizona.edu

Analysis of these fragments helps to piece together the structure of the parent molecule. The table below lists some potential key fragments and their corresponding mass-to-charge ratios (m/z) that might be observed in the mass spectrum of this compound.

| Fragment Ion | Structure | Expected m/z |

| [M]⁺ | [C₁₄H₁₄N₂O₂]⁺ | 242.11 |

| [M - CH₂OH]⁺ | [C₁₃H₁₁N₂O]⁺ | 211.09 |

| [C₆H₅-N=N-C₆H₅]⁺ | [C₁₂H₁₀N₂]⁺ | 182.08 |

| [C₆H₅CH₂OH]⁺ | [C₇H₈O]⁺ | 108.06 |

| [C₆H₅N₂]⁺ | [C₆H₅N₂]⁺ | 105.04 |

Applications of 4,4 Azobisbenzenemethanol in Advanced Materials Science and Polymer Chemistry

Utilization as a Polymerization Initiator in Controlled Macromolecular Synthesis

The defining characteristic of azo compounds for polymerization is their ability to decompose under thermal or photochemical stimulation, breaking the carbon-nitrogen bonds to release a stable dinitrogen (N₂) molecule and two carbon-centered radicals. fujifilm.comchempoint.com These radicals can then initiate the chain-growth process of various vinyl monomers. chempoint.comumn.edu

Free Radical Polymerization Initiation

Like its more common analogue, azobisisobutyronitrile (AIBN), 4,4'-Azobisbenzenemethanol can serve as a source of free radicals to initiate conventional free-radical polymerization. fujifilm.comumn.edu Upon heating, the central azo linkage undergoes homolytic cleavage to generate two identical 4-(hydroxymethyl)phenylmethyl radicals and nitrogen gas. These radicals are highly reactive and readily attack the double bonds of monomer molecules, starting the polymerization chain reaction. chempoint.com

A key advantage of azo initiators is that their decomposition rate is largely independent of the solvent polarity and they are not prone to induced decomposition, offering predictable initiation kinetics. fujifilm.comresearchgate.net The presence of the two primary alcohol (hydroxymethyl) groups on the resulting radical fragments means that the initiator fragments become incorporated at the ends of the polymer chains. This functionality is crucial for subsequent polymer modification, such as chain extension or grafting, to create more complex architectures like block copolymers.

Reversible Deactivation Radical Polymerization (RDRP) Strategies (e.g., RAFT, NMP)

Reversible Deactivation Radical Polymerization (RDRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP), have revolutionized polymer synthesis by allowing for the creation of polymers with controlled molecular weights, low dispersity, and complex architectures. wikipedia.orgwikipedia.orgsigmaaldrich.com

In RAFT polymerization , control is achieved by adding a chain transfer agent (CTA) to a conventional free-radical polymerization system. wikipedia.orgsigmaaldrich.com The initiator's role is to generate the initial radicals that begin the process. wikipedia.org While standard initiators like AIBN are commonly used, functional initiators like this compound offer a strategic advantage. sigmaaldrich.commdpi.com By using this initiator, the resulting polymer chains are guaranteed to have hydroxyl termini, which can be used for post-polymerization modifications, complementing the functionality provided by the RAFT agent at the other end of the chain.

In NMP , the polymerization is controlled by a reversible capping of the growing polymer chain's radical end with a stable nitroxide radical, creating a dormant alkoxyamine species. wikipedia.orgsigmaaldrich.com This process can be initiated by a conventional radical initiator in the presence of a nitroxide mediator or, more commonly, with a unimolecular initiator (an alkoxyamine) that generates both the initiating radical and the mediating nitroxide. sigmaaldrich.com While direct use of this compound as the primary initiator in a two-component NMP system is plausible, its real potential lies in its use as a precursor to synthesize specialized, functional alkoxyamine initiators. The hydroxyl groups provide convenient handles for chemical modification to build more complex NMP initiators.

Integration into Functional Polymeric Materials

Beyond its role as an initiator, the structure of this compound allows it to be used as a monomer or a building block within the polymer backbone, imparting unique functionalities to the final material.

Design and Synthesis of Polymeric Systems Containing this compound Units

Researchers have successfully incorporated this compound into polymer chains to create functional materials. A notable example involves the synthesis of a hypoxia-responsive polymer through the condensation polymerization of this compound with pyromellitic dianhydride (PMDA) and subsequent capping with methoxy (B1213986) polyethylene (B3416737) glycol (mPEG). This process yields an amphiphilic block copolymer, Poly(this compound-PMDA)-mPEG₅ₖ, often abbreviated as P-APm. In this architecture, the azo-benzene unit is a key component of the hydrophobic block of the polymer backbone.

Development of Stimuli-Responsive Polymers with Azo-Moieties (e.g., Hypoxia-Responsive)

The azo bond (—N=N—) is susceptible to chemical reduction and cleavage under hypoxic (low oxygen) conditions, a characteristic feature of the microenvironment in solid tumors. This property is exploited to design "smart" drug delivery systems. Polymers incorporating this compound or similar azobenzene (B91143) units can self-assemble into nanoparticles or polymersomes in aqueous environments, encapsulating therapeutic agents.

Under normal oxygen (normoxic) conditions, these nanoparticles are stable. However, upon reaching a hypoxic tumor environment, the azo group is reduced, leading to the cleavage of the polymer backbone. This degradation of the nanoparticle structure triggers the rapid release of the encapsulated drug directly at the target site. This targeted release mechanism enhances therapeutic efficacy while minimizing systemic side effects. Studies have demonstrated significant differences in drug release profiles under hypoxic versus normoxic conditions.

| Condition | Time (hours) | Cumulative Release (%) | Reference |

|---|---|---|---|

| Hypoxic (2% Oxygen) | 12 | >96% | fujifilm.com |

| Normoxic (21% Oxygen) | 12 | <27% | fujifilm.com |

Role in Photofunctional Materials and Systems

The azobenzene core of this compound is a well-known photochromic moiety, meaning it can undergo a reversible isomerization between two geometric forms—the more stable trans isomer and the less stable cis isomer—upon irradiation with light of specific wavelengths. rsc.orgresearchgate.net Typically, UV light induces the trans-to-cis isomerization, while visible light or heat can trigger the reverse cis-to-trans conversion. researchgate.netmpg.de

This isomerization process is accompanied by a significant change in molecular geometry, which can be harnessed to control material properties at the macroscopic level when these units are incorporated into a polymer. rsc.orgmpg.de By integrating this compound into polymer backbones or as side chains, it is possible to create photofunctional materials where light can be used as an external trigger to modulate:

Shape and Mechanical Properties: Photo-induced movement can be used to create photoactuators or materials that change shape.

Solubility and Assembly: The change in polarity between the trans and cis isomers can alter the polymer's solubility or trigger the assembly/disassembly of nanostructures.

Optical Properties: The isomerization affects the material's absorption spectrum, allowing for the creation of optical switches or data storage systems. researchgate.net

The hydroxyl groups of this compound provide versatile anchor points for covalently integrating this photofunctional unit into a wide array of polymer systems, making it a valuable building block for the development of advanced, light-responsive materials. mpg.de

Photoswitchable Azo-Based Materials and Their Actuation Mechanisms

Azo compounds, including this compound, are renowned for their light-induced isomerization between the thermally stable, linear trans isomer and the bent, metastable cis isomer. alfa-industry.com This reversible process forms the basis of photoswitchable materials. The absorption of light, typically in the UV-A or visible range, triggers the trans-to-cis isomerization, leading to a significant change in molecular geometry. This molecular-level change can be amplified to induce macroscopic changes in the material, a process known as actuation.

The actuation mechanism in materials containing azobenzene derivatives is fundamentally linked to this isomerization. When embedded within a polymer matrix or other material scaffold, the geometric shift of the azobenzene units exerts mechanical stress on their surroundings. This stress can manifest as contraction, expansion, bending, or twisting of the material, depending on the alignment of the azo compounds and the structure of the host material. The process is reversible; exposure to a different wavelength of light or thermal relaxation can induce the cis-to-trans isomerization, returning the material to its original state.

Recent research has explored azobenzene's role as a photoswitchable mechanophore, demonstrating that the light-induced structural change can alter its rupture forces. nih.govresearchgate.net Single-molecule force spectroscopy has revealed that the cis and trans isomers of para-azobenzene possess distinct mechanical properties. nih.govresearchgate.net These findings are crucial for rationally designing polymer networks with light-regulatable mechanical properties, as the macroscopic fracture behaviors can be controlled by photoillumination. nih.govresearchgate.net

The actuation can be driven by different mechanisms, including electrostatic, electrothermal, electromagnetic, and piezoelectric principles, especially in the context of micro-electro-mechanical systems (MEMS). d-nb.infomdpi.com For instance, electrothermal actuation, while offering large displacement and force, consumes high power due to Joule heating. d-nb.info In contrast, photoswitchable materials based on azobenzene offer a wireless and often more precise method of control. The integration of these molecules into soft actuators, such as those used in intelligent robotic endoscopes, is a promising area of research. utwente.nl

Table 1: Comparison of Actuation Mechanisms

| Actuation Mechanism | Driving Force | Advantages | Disadvantages |

| Photoswitchable (Azo-based) | Light (Photon Absorption) | Wireless control, high precision, reversible. | Can be dependent on light penetration depth. |

| Electrostatic | Electric Field | Low power consumption for holding a position. | Requires high voltage, susceptible to dust. |

| Electrothermal | Joule Heating | Large displacement, high force generation. | High power consumption, thermal management issues. d-nb.info |

| Electromagnetic | Magnetic Field | Fast response, large force. | Requires coils, can have hysteresis. |

| Piezoelectric | Electric Field | Fast response, high precision. | Small displacement, can be brittle. |

Application in Chemical Actinometry and Quantitative Photoreaction Analysis

Chemical actinometry is a technique used to measure the photon flux of a light source, which is essential for the quantitative analysis of photoreactions. nih.govnumberanalytics.com An ideal chemical actinometer undergoes a clean and efficient photochemical reaction with a well-defined quantum yield (the number of molecules reacted per photon absorbed). numberanalytics.com

Azobenzene and its derivatives have emerged as robust and reusable chemical actinometers. nih.gov The clean and efficient E/Z (equivalent to trans/cis) isomerization of compounds like 4,4'-dimethylazobenzene (B1265379) upon irradiation makes them suitable for this purpose. nih.gov The change in the absorption spectrum as the isomerization proceeds allows for the straightforward determination of the number of photons absorbed by the solution. nih.govnumberanalytics.com This method offers several advantages over traditional actinometers, such as ferrioxalate, including simpler data treatment, reduced side reactions, and the ability to be photochemically or thermally reset for reuse. nih.gov

The use of azobenzene-based actinometry has been demonstrated for characterizing photoreactors, including microfluidic systems. nih.govresearchgate.net By pumping a solution of an azobenzene derivative through the reactor and illuminating it, the photon flux within the reactor can be accurately determined. researchgate.net This information is critical for optimizing reaction conditions and for the accurate determination of the quantum yields of other photochemical reactions. nih.govrsc.org

Table 2: Properties of Azobenzene Derivatives as Chemical Actinometers

| Property | Description | Significance in Actinometry |

| Clean Isomerization | The E ↔ Z photoisomerization occurs with minimal side products. nih.gov | Ensures that the measured change in absorbance is directly proportional to the number of photons absorbed. |

| High Molar Absorptivity | Strong absorption of light in the UV-Visible range. | Allows for sensitive detection and use at low concentrations. |

| Well-defined Quantum Yield | The efficiency of the photoisomerization is known and reproducible. nih.gov | Enables accurate calculation of the photon flux. |

| Reversibility | The isomerization can be reversed by light or heat. nih.gov | Allows for the reuse of the actinometer solution, making it cost-effective. |

| Good Solubility | Soluble in common organic solvents. nih.gov | Facilitates preparation of actinometer solutions and use in various reaction media. |

Emerging Applications in Advanced Materials Engineering

The versatility of this compound and related azo-compounds continues to drive innovation in advanced materials engineering, with significant potential in optoelectronics and engineered composites.

Materials for Optoelectronic Devices

Optoelectronic devices, which involve the interaction of light and electricity, are a key area for the application of photoswitchable molecules. oejournal.org The ability to control the electrical properties of a material with light is highly desirable for creating molecular switches, sensors, and memory elements. oejournal.org The integration of azobenzene derivatives into single-molecule junctions has demonstrated the potential for photoisomerization switching, where the conductance of the junction can be modulated by light. oejournal.org

The development of organic and perovskite optoelectronic devices has highlighted the advantages of using organic materials, such as low cost, flexibility, and large-area preparation. mdpi.com Anisotropic and chiral materials are of particular interest for creating polarization-selective optoelectronic devices. frontiersin.org While this compound itself is not chiral, the principle of using molecules with specific optical properties is central to this field. The incorporation of azobenzene units into liquid crystal polymers or other ordered assemblies can create materials with anisotropic optical properties, making them suitable for applications in displays and optical data storage.

Furthermore, supramolecular organic nanowires are being explored for optoelectronic applications due to their efficient exciton (B1674681) generation and high light sensitivity. nih.gov Scaffolds that can integrate hundreds of these nanowires are being developed to create photovoltaic devices with high signal-to-noise ratios and fast photoresponse times. nih.gov The functionalization of such nanostructures with photoswitchable molecules like this compound could lead to new types of light-responsive nanosystems.

Engineered Polymeric Composites and Nanomaterials

The incorporation of functional molecules and nanoparticles into polymer matrices is a cornerstone of modern materials science, leading to the creation of polymer nanocomposites with tailored properties. scirp.orgresearchgate.net These materials combine the processability of polymers with the unique functionalities of the nanoscale fillers. researchgate.net

This compound can be used as a functional monomer or cross-linker in the synthesis of polymers. The resulting materials will have photoswitchable properties integrated directly into the polymer backbone or as pendant groups. This allows for the creation of smart materials that can change their shape, surface properties (e.g., wettability), or permeability in response to light.

The development of polymeric nano-biocomposites is another emerging area where azobenzene functionality could be beneficial. nih.gov These materials are being investigated for applications such as controlled drug delivery. nih.gov A polymer matrix containing this compound could be designed to release a therapeutic agent upon irradiation with a specific wavelength of light, offering a targeted and on-demand delivery system.

Furthermore, the integration of azobenzene derivatives into nanohydrogels is being explored. mdpi.com These materials, which combine the properties of hydrogels and nanoparticles, could be used for a variety of applications, including photothermal and photodynamic therapies. mdpi.com The photoswitchable nature of the azobenzene unit could be used to control the swelling/deswelling of the hydrogel or to trigger the release of a payload.

Future Research Directions and Unexplored Avenues for 4,4 Azobisbenzenemethanol

Development of Novel and Efficient Synthetic Routes

The synthesis of functionalized azobenzenes is a mature field, yet there remains a need for more sustainable, efficient, and versatile methods. Future research into the synthesis of 4,4'-Azobisbenzenemethanol should focus on moving beyond traditional multi-step procedures which may involve harsh reagents or produce significant waste.

Key areas for exploration include:

Modern Coupling Strategies: Investigating the application of modern catalytic cross-coupling reactions could provide more direct routes to the core structure. For instance, adapting palladium- or copper-catalyzed reactions could enable the formation of the azo bridge with high selectivity and yield under milder conditions.

Green Chemistry Approaches: Research into synthetic pathways that utilize greener solvents, reduce the number of synthetic steps (tandem or one-pot reactions), and employ earth-abundant metal catalysts would be highly beneficial. nih.govmdpi.com A versatile synthetic route starting from readily available aldehydes or ketones, similar to procedures described for other benzoic acid derivatives, could be adapted. nih.gov

Flow Chemistry Synthesis: Continuous-flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for photochemical reactions. nih.gov Developing a flow-based synthesis for this compound could allow for precise control over irradiation times and temperatures, potentially improving yields and purity while enabling safer handling of intermediates.

In-Depth Mechanistic Understanding of Complex Photochemical and Thermal Transformations

The defining characteristic of this compound is its azo group, which can undergo reversible trans-cis isomerization upon light irradiation and thermal relaxation. Concurrently, the entire molecule can decompose under more energetic conditions. A thorough mechanistic understanding of these processes is critical for controlling its behavior in any application.

Future research should prioritize:

Photochemical Isomerization Dynamics: While the general mechanism of azobenzene (B91143) isomerization is known, the influence of the para-substituted benzenemethanol groups on the quantum yields, isomerization rates, and the stability of the cis and trans isomers is not well-documented. Investigating the potential role of electron donor-acceptor (EDA) complex formation and distinguishing between different photochemical pathways is a key challenge. nih.gov "Light on/light off" experiments could be employed to determine if product formation occurs via a radical chain reaction initiated by a photochemical event. nih.gov

Thermal Decomposition Pathways: The azo linkage can cleave homolytically at elevated temperatures to generate nitrogen gas and carbon-centered radicals. The subsequent reactions of these radicals are complex. Detailed studies using techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) are needed to identify the full range of decomposition products. mdpi.com Understanding the kinetics and mechanisms of thermal decomposition is crucial, as it defines the upper-temperature limit for applications and can be exploited for its use as a radical initiator. dtic.mil The decomposition may proceed via different mechanisms, such as β-scission or homolytic scission, depending on the molecular structure and conditions. mdpi.com

Expansion of Advanced Spectroscopic and Computational Methodologies

To probe the complex and often rapid transformations of this compound, researchers must look beyond standard analytical techniques and embrace a combination of advanced spectroscopic and computational methods. elsevier.comuniv-lille1.fr

Advanced Spectroscopy: Time-resolved spectroscopic techniques are essential for observing the short-lived transient species and excited states involved in photochemical reactions. nih.gov Techniques such as ultrafast transient absorption spectroscopy and time-resolved infrared and Raman spectroscopy can provide invaluable data on the structural dynamics during isomerization and decomposition. quarto.pub Hyphenated techniques like GC-MS and LC-MS are crucial for separating and identifying the complex mixtures that can result from thermal or photochemical degradation. numberanalytics.comosti.gov

Computational Modeling: Computational chemistry provides a powerful lens for viewing molecular behavior. nih.govtms.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to model the electronic structure, predict absorption spectra, and map the potential energy surfaces of the ground and excited states. nih.govrsc.orgrsc.org This allows for the theoretical investigation of isomerization pathways and the energy barriers associated with thermal decomposition, guiding experimental design. researchgate.net

Exploration of New Frontiers in Functional Materials and Polymer Design

The bifunctional nature of this compound—a photoswitchable azo core and reactive hydroxyl end groups—makes it an exceptionally promising building block for advanced functional materials and polymers.

Stimuli-Responsive Polymers: The hydroxyl groups can act as initiation sites for polymerization or be converted to other functional groups (e.g., acrylates, esters) for incorporation into polymer chains. This could lead to the creation of:

Photo-responsive Materials: Polymers containing this compound units could change their shape, solubility, or optical properties in response to specific wavelengths of light, making them suitable for applications in optical data storage, soft robotics, or smart coatings.

Hypoxia-Responsive Nanocarriers: The azo bond can be cleaved under hypoxic (low oxygen) conditions, which are characteristic of tumor microenvironments. Incorporating this molecule into polymers could enable the design of nanoparticles for targeted drug delivery that release their payload specifically at the disease site. larvol.com

Brush-like and Branched Polymers: Advances in controlled polymerization techniques could be used to synthesize complex polymer architectures like brush-like or hyperbranched polymers from this compound. nih.govrsc.org Such structures could offer unique physicochemical properties for applications in surface functionalization, lubrication, and biomedical delivery. nih.govrsc.orgfrontiersin.org

Crosslinked Networks and Gels: The two hydroxyl groups allow the molecule to act as a crosslinker. This could be used to create photo-responsive hydrogels or elastomers where light-induced isomerization of the azo-group crosslinker modulates the material's mechanical properties in real-time.

Theoretical Predictions for Enhanced Material Performance and Reactivity

Computational chemistry not only helps in understanding existing systems but also serves as a powerful tool for predictive design. chemrxiv.orgresearchgate.net By modeling the properties of hypothetical derivatives of this compound, researchers can intelligently guide synthetic efforts toward molecules with optimized characteristics.

Future theoretical work should focus on:

Structure-Property Relationships: Systematically modeling how the introduction of different substituents on the benzene (B151609) rings affects key properties. For example, adding electron-donating or electron-withdrawing groups can tune the absorption wavelength of the azo bond, alter its thermal stability, and change the energy barrier for isomerization.

Screening for Performance Metrics: Computational screening can identify promising candidates for specific applications before any laboratory work is undertaken. rsc.org For instance, models can predict which derivatives would have the highest power conversion efficiency in an organic solar cell context or the optimal bond dissociation energy for use as a thermal initiator in polymerization. rsc.orgresearchgate.net

Modeling Polymer Behavior: Extending theoretical models to predict the bulk properties of polymers incorporating this compound. This could involve multiscale modeling approaches to bridge the gap between single-molecule behavior and the macroscopic performance of a material, such as its mechanical response or gas permeability.

Interactive Table: Hypothetical Theoretical Predictions for Modified this compound Derivatives

The following table illustrates how computational screening could be used to predict the properties of new derivatives based on the parent structure of this compound. The values are hypothetical and for illustrative purposes.

| Derivative | Substituent (Position) | Predicted λ_max (nm) | Predicted Thermal Stability (T_d, °C) | Predicted Application Suitability |

| Parent | -H | 350 | 240 | General Photoswitch, Polymer Monomer |

| Derivative A | -NO₂ (ortho to -N=N-) | 450 | 210 | Visible-Light Photoswitch, Drug Delivery |

| Derivative B | -OCH₃ (ortho to -N=N-) | 330 | 260 | UV Photoswitch, High-Temp Polymer |

| Derivative C | -F (meta to -N=N-) | 345 | 255 | Enhanced Stability Monomer |

| Derivative D | -CN (para to -OH) | 380 | 230 | Non-linear Optics, Functional Polymer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.